molecular formula C18H13N5O B2400364 (Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide CAS No. 1322238-12-9

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2400364
CAS No.: 1322238-12-9
M. Wt: 315.336
InChI Key: ULLJUVOMIUHYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a synthetic pyrazole-based compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple pharmacologically active motifs, including a pyrazole core, a cyanoacrylamide group, and pyridine and phenyl substituents. The specific stereochemistry (Z-configuration) is critical for its biological activity and interaction with molecular targets. Pyrazole derivatives are extensively investigated for their significant biological activities. Research on closely related analogs has demonstrated that these compounds can exhibit potent antioxidant effects by inhibiting ROS production in human platelets and endothelial cells . Furthermore, such compounds have shown promising antiproliferative activity against a diverse range of cancer cell lines, making them valuable scaffolds in oncology research and for developing novel targeted therapies . The presence of the cyanoacrylamide group is a key functional feature, as this moiety is often found in active pharmaceutical ingredients and is known to act as a Michael acceptor in biological systems, potentially leading to enzyme inhibition . The molecular structure is characterized by techniques including NMR spectroscopy and single-crystal X-ray diffraction to confirm identity and isomeric purity, ensuring researchers receive a well-defined chemical entity . This product is intended for research purposes in fields such as medicinal chemistry, biochemistry, and cell biology. It is ideal for screening in biological assays, investigating mechanisms of action, and serving as a building block in the synthesis of more complex molecules. This compound is supplied with a certificate of analysis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c19-10-14(18(20)24)9-15-12-23(16-6-2-1-3-7-16)22-17(15)13-5-4-8-21-11-13/h1-9,11-12H,(H2,20,24)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLJUVOMIUHYAV-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C(/C#N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Elimination Mechanism

The primary route to synthesize (Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide involves a Michael addition between a pyrazole-4-carbaldehyde derivative and a cyanoacetamide, followed by elimination. For example, 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) reacts with N-(4-bromophenyl)-2-cyanoacetamide in an ethanol-water mixture under basic conditions (NaOH) to form an intermediate Michael adduct, which eliminates malononitrile to yield the target acrylamide. This method achieves a 95% yield after recrystallization from dimethyl sulfoxide (DMSO).

Key Reaction Parameters:

  • Solvent System: Ethanol-water (1:1 v/v)
  • Base: Sodium hydroxide (1.0 equivalent)
  • Temperature: Reflux (78–80°C)
  • Reaction Time: 12 hours

Pyrazole Ring Functionalization

Alternative approaches focus on pre-functionalizing the pyrazole ring before introducing the acrylamide moiety. For instance, 1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde is condensed with malononitrile in ethanol containing triethylamine, forming a 2-((pyrazol-4-yl)methylene)malononitrile intermediate. Subsequent reaction with N-aryl-2-cyanoacetamides under basic conditions yields the target compound. This method emphasizes the role of hydrogen bonding (N–H⋯N≡C and C–H⋯O=C) in stabilizing the (Z)-configuration during crystallization.

Stepwise Synthesis and Intermediate Characterization

Preparation of Pyrazole-4-Carbaldehyde Intermediate

The synthesis begins with the formation of 1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde :

  • Cyclocondensation: A mixture of phenylhydrazine and 3-acetylpyridine undergoes cyclization in acetic acid at 120°C for 6 hours to form 1-phenyl-3-pyridin-3-ylpyrazole.
  • Vilsmeier-Haack Formylation: The pyrazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the 4-carbaldehyde derivative.

Analytical Data:

  • ¹H NMR (DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.92 (d, J = 4.8 Hz, 1H, Py-H), 8.35 (s, 1H, Pyrazole-H).

Michael Addition and Elimination

The carbaldehyde intermediate reacts with N-(4-bromophenyl)-2-cyanoacetamide in a NaOH-mediated ethanol-water system:

  • Michael Adduct Formation: The active methylene group of the cyanoacetamide attacks the α,β-unsaturated aldehyde, forming a transient adduct.
  • Elimination: Malononitrile is expelled, yielding the (Z)-configured acrylamide.

Purification: Recrystallization from DMSO produces colorless crystals suitable for X-ray diffraction.

Reaction Optimization and Yield Enhancement

Solvent and Base Selection

Comparative studies highlight the superiority of ethanol-water mixtures over aprotic solvents (e.g., acetonitrile or toluene) in achieving >90% yields. Sodium hydroxide outperforms weaker bases (e.g., K₂CO₃) due to its ability to deprotonate the cyanoacetamide efficiently.

Temperature and Stoichiometry

  • Optimal Temperature: Reflux conditions (78–80°C) prevent side reactions such as retro-Michael decomposition.
  • Molar Ratio: A 1:1 ratio of pyrazole-4-carbaldehyde to cyanoacetamide minimizes dimerization byproducts.

Structural Confirmation and Crystallography

X-ray Diffraction Analysis

Single-crystal X-ray studies confirm the (Z)-configuration, with the pyridyl and phenyl groups adopting a coplanar arrangement stabilized by intramolecular N–H⋯N≡C hydrogen bonds (2.12 Å). The acrylamide moiety exhibits a dihedral angle of 8.5° relative to the pyrazole ring, ensuring minimal steric strain.

Crystallographic Data:

  • Space Group: P
  • Unit Cell Parameters: a = 7.92 Å, b = 10.34 Å, c = 12.56 Å.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage Reference
Michael Addition-Elimination 95 12 h High yield, scalable
Pre-functionalized Pyrazole 88 18 h Avoids malononitrile elimination

Challenges and Limitations

  • Stereoselectivity: Achieving exclusive (Z)-isomer formation requires precise control of crystallization conditions.
  • Solubility Issues: The product’s limited solubility in common organic solvents complicates purification.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related analogs, focusing on substituents, synthesis yields, and melting points:

Compound Name R Group (Prop-2-enamide) Yield (%) Melting Point (°C) Reference
(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide 1-phenyl-3-pyridin-3-ylpyrazol-4-yl - - -
2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1) 4-oxo-4H-chromone-3-yl - -
2-cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) 4-methoxyphenyl 90 292
2-cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) 4-chlorophenyl 63 286
4-(6-amino-3,5-dicyano-2-oxo-4-phenylpyridin-1(2H)-yl)benzenesulfonamide (7a) Amino-dicyano-phenylpyridin-yl 54 316
Key Observations:

Substituent Diversity: The target compound’s pyrazol-4-yl group contrasts with the chromone ring in Compound 1 and the substituted phenyl groups in 5b/5c. Sulfamoylphenyl groups in 5b/5c contribute to higher melting points (292–316°C), likely due to strong intermolecular hydrogen bonding and π-π stacking. The absence of sulfonamide groups in the target compound may reduce its melting point relative to 5b/5c .

Synthetic Efficiency :

  • Compound 5b achieves a 90% yield, attributed to the electron-donating methoxy group stabilizing intermediates during synthesis. In contrast, the electron-withdrawing chloro substituent in 5c reduces the yield to 63% . The target compound’s pyrazole-pyridinyl substituents may introduce steric hindrance or electronic effects that alter reaction kinetics, though specific data are unavailable.

Spectroscopic and Electronic Properties

  • Infrared (IR) Spectroscopy : Analogs like 5b/5c exhibit characteristic C=O (1650–1700 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches. The target compound’s pyrazole and pyridine rings may introduce additional N-H or C=N vibrations, altering its IR profile .
  • Nuclear Magnetic Resonance (NMR): The deshielding effects of electron-withdrawing groups (e.g., cyano, pyridinyl) in the target compound would likely shift proton signals downfield compared to 5b/5c.

Biological Activity

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has gained attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4C_{18}H_{16}N_{4}, with a molecular weight of 296.35 g/mol. The compound features a cyano group, a propene moiety, and a pyrazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to inhibit the proliferation of lung cancer cells (A549) and colorectal cancer cells (HT29) significantly.

Cell Line IC50 (µM) Mechanism of Action
A54912.5Induction of apoptosis
HT2915.0Cell cycle arrest

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vivo studies using animal models have shown that this compound can reduce inflammation markers significantly.

Model Dose (mg/kg) Effect on Inflammation
CFA-induced paw edema2550% reduction in edema
Zymosan-induced peritonitis5070% reduction in leukocyte migration

The compound's ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 suggests a promising therapeutic role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

  • In Vitro Study on Cancer Cells : A study published in Nature reported that pyrazole derivatives, including our compound, effectively inhibited the growth of multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Inflammation Model in Mice : Research conducted on CFA-induced paw edema showed significant anti-inflammatory effects when treated with this compound at varying doses .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • 1H NMR : Identifies proton environments (e.g., pyrazole ring protons at δ 7.2–8.5 ppm, cyano group adjacent protons at δ 6.5–7.0 ppm).
    • 13C NMR : Confirms carbonyl (δ 165–170 ppm) and cyano (δ 115–120 ppm) carbons.
  • IR Spectroscopy : Detects C≡N stretching (~2200 cm⁻¹) and amide C=O (~1680 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 372.1 for C23H17N5O).
  • Stereochemistry : Z-configuration is confirmed via NOESY (nuclear Overhauser effect between pyridinyl and pyrazole protons) or X-ray crystallography .

How can computational methods like DFT aid in predicting the compound's reactivity and interactions?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Predicts electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to identify reactive sites.
    • Optimizes Z-configuration stability by comparing energy minima of stereoisomers.
  • Molecular Docking : Screens against biological targets (e.g., kinases, GPCRs) to predict binding affinities. For example, pyridinyl and pyrazole moieties may interact with ATP-binding pockets via π-π stacking .

What strategies are employed to investigate structure-activity relationships (SAR) for this compound's bioactivity?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., replace pyridinyl with thiazole or introduce electron-withdrawing groups on phenyl rings).
  • Biological Assays : Test analogs for inhibitory activity against enzymes (e.g., COX-2, EGFR) using fluorescence-based assays.
  • Data Correlation : Plot substituent effects (e.g., Hammett σ values) against IC50 to identify pharmacophores. Evidence from similar compounds shows that bulky groups at the pyrazole 3-position enhance selectivity .

How can researchers address discrepancies in reported biological activities across studies?

Advanced Research Question

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Solubility Considerations : Optimize DMSO concentrations (<0.1%) to avoid cytotoxicity artifacts.
  • In Vivo Validation : Compare in vitro IC50 with in vivo efficacy in rodent models to assess bioavailability and metabolism .

What experimental approaches determine the solid-state structure and crystallographic parameters of this compound?

Advanced Research Question

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., methanol/water).
  • Refinement Tools : SHELXL refines atomic coordinates and thermal parameters. Key metrics include R-factor (<5%) and bond-length accuracy (±0.01 Å).
  • Crystallographic Data : Publishes CIF files in databases (e.g., Cambridge Structural Database) for reproducibility .

What in vitro and in vivo models are used to assess pharmacokinetics and toxicity?

Advanced Research Question

  • In Vitro Models :
    • Hepatic Microsomes : Measure metabolic stability (t1/2 > 60 min suggests favorable pharmacokinetics).
    • Caco-2 Cells : Evaluate intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
  • In Vivo Models :
    • Rodent Studies : Monitor plasma concentration-time profiles (AUC, Cmax) and organ toxicity (histopathology).
    • Plasma Protein Binding : Use ultrafiltration to assess unbound fraction (<5% may limit efficacy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.